Introduction: A Versatile Cycloaliphatic Alcohol
Introduction: A Versatile Cycloaliphatic Alcohol
An In-depth Technical Guide to 4-Propylcyclohexanol: Properties, Synthesis, and Applications
4-Propylcyclohexanol is a saturated cyclic alcohol that holds significant value as a versatile chemical intermediate, particularly in the synthesis of advanced materials. Structurally, it consists of a cyclohexane ring substituted with a propyl group and a hydroxyl group at the 1 and 4 positions. This arrangement gives rise to cis and trans stereoisomers, the distinct properties of which are critical to their application. While it finds use as a solvent and in the formulation of fragrances, its primary role in advanced research and development lies in its function as a precursor to liquid crystal molecules.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis methodologies, and key applications for researchers and professionals in chemical synthesis and drug development.
Section 1: Core Physicochemical and Computed Properties
4-Propylcyclohexanol is typically encountered as a colorless to light yellow liquid with a mild, characteristic odor.[2][3] Its physical state and properties are dictated by the interplay between the nonpolar propyl group and cyclohexane ring, and the polar hydroxyl group which allows for hydrogen bonding.[2] The compound is generally sold as a mixture of its cis and trans isomers.
Data Summary: Physicochemical Properties
The following table summarizes the key physical and chemical properties of 4-Propylcyclohexanol. Data is aggregated from various chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| CAS Number | 52204-65-6 (cis/trans mixture) | [4][5] |
| 77866-58-1 (trans isomer) | [2][4] | |
| 98790-22-8 (cis isomer) | [4] | |
| Appearance | Colorless to almost colorless clear liquid | [3][6] |
| Boiling Point | 92-93 °C; 209-210 °C | [3][5] |
| Density | ~0.907 g/cm³ at 17 °C | [3][5] |
| Refractive Index | 1.4630 - 1.4670 | [3][5] |
| Flash Point | 80.2 °C | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and dichloromethane. | [3][7] |
Data Summary: Computed Molecular Properties
Computational descriptors provide insight into the molecule's behavior in biological and chemical systems, such as its lipophilicity and potential for forming hydrogen bonds.
| Property | Value | Source(s) |
| XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 20.2 Ų | [7] |
Section 2: Stereoisomerism: The Decisive Factor in Application
The orientation of the propyl and hydroxyl groups relative to the cyclohexane ring plane defines the cis and trans isomers. In the more stable chair conformation, the bulky propyl group preferentially occupies an equatorial position to minimize steric strain.
-
trans-4-Propylcyclohexanol : The hydroxyl group is also in an equatorial position, opposite to the propyl group. This is generally the thermodynamically more stable isomer.
-
cis-4-Propylcyclohexanol : The hydroxyl group is in an axial position, on the same side as the equatorial propyl group.
The choice between the cis and trans isomer is not trivial; it is a critical design parameter for the target molecule. For instance, cis-4-propylcyclohexanol is a crucial intermediate for synthesizing specific liquid crystal molecules like trans-2-(4-propylcyclohexyl)-1,3-propanediol, which are widely used in the manufacturing of liquid crystal displays (LCDs).[1]
Caption: General workflow for catalytic hydrogenation to 4-propylcyclohexanol.
Stereoselective Synthesis: A Chemoenzymatic Approach for cis-4-Propylcyclohexanol
For applications demanding high isomeric purity, such as in liquid crystal synthesis, stereoselective methods are paramount. A highly efficient green chemistry approach utilizes a mutant alcohol dehydrogenase (ADH) to reduce 4-propylcyclohexanone with near-perfect selectivity for the cis isomer. [1] This biotransformation couples the ADH enzyme with a glucose dehydrogenase (GDH) for cofactor (NAD⁺) regeneration, driving the reaction to completion. This method achieves a high conversion rate and a cis/trans ratio exceeding 99.5:0.5. [1]
This protocol is adapted from the methodology described by Wu et al. in Catalysts (2022). [1]It represents a self-validating system where product yield and isomeric purity confirm the efficacy of the enzymatic cascade.
Materials:
-
4-propylcyclohexanone (Substrate)
-
Mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH)
-
Glucose dehydrogenase (GDH)
-
NAD⁺ (Cofactor)
-
Glucose (Co-substrate for regeneration)
-
Phosphate buffer (pH 7.0-8.0)
-
2 M Na₂CO₃ (for pH control)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a temperature-controlled reactor (e.g., 2 L), establish the reaction system under optimized conditions: 35 °C and pH maintained between 7.0 and 8.0.
-
Component Addition: Add the following components to the reactor:
-
4-propylcyclohexanone to a final concentration of 125 g/L.
-
LK-TADH cell dosage of 30 g/L.
-
GDH cell dosage of 10 g/L.
-
NAD⁺ to a final concentration of 0.1 g/L.
-
Glucose at a molar ratio of 1.2:1 (glucose:substrate).
-
-
pH Control: Throughout the reaction, automatically titrate with 2 M Na₂CO₃ to maintain the pH in the 7.0-8.0 range. The oxidation of glucose to gluconic acid by GDH will lower the pH if not controlled.
-
Reaction Monitoring: Monitor the conversion of 4-propylcyclohexanone using gas chromatography (GC). The reaction should reach completion in approximately 5 hours. [1]5. Workup & Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the aqueous reaction solution three times with an equal volume of ethyl acetate.
-
Combine the organic phases and wash with a saturated sodium chloride solution (brine).
-
Dry the organic phase over anhydrous sodium sulfate overnight.
-
-
Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield high-purity cis-4-propylcyclohexanol.
Caption: Chemoenzymatic synthesis workflow for cis-4-propylcyclohexanol.
Section 4: Applications in Research and Industry
The utility of 4-propylcyclohexanol is largely defined by its role as a structural motif in larger, more complex molecules.
Liquid Crystal Synthesis
The most prominent application is in the synthesis of liquid crystals (LCs). [1]The rigid, anisotropic structure of the 4-propylcyclohexyl moiety makes it an ideal building block for calamitic (rod-shaped) liquid crystals used in display technologies. [8]These materials possess properties of both liquids and solids, allowing their molecular orientation to be controlled by an electric field. [9]Compounds derived from 4-propylcyclohexanol are components in LC mixtures that require specific properties like wide temperature ranges and fast switching speeds. [10][11][12]
Drug Development and Medicinal Chemistry
In drug discovery, the cyclohexyl scaffold is a common bioisostere for a phenyl ring. Replacing an aromatic ring with a saturated carbocycle like the 4-propylcyclohexyl group can significantly alter a drug candidate's properties by:
-
Increasing Lipophilicity (LogP): Enhancing membrane permeability.
-
Improving Metabolic Stability: Removing a site susceptible to aromatic oxidation by cytochrome P450 enzymes.
-
Modifying Conformational Flexibility: Potentially improving binding affinity to a target protein.
While direct applications are not as widely documented as for LCs, 4-propylcyclohexanol serves as a valuable starting material for synthesizing novel chemical entities where these physicochemical modifications are desired.
Section 5: Safety and Handling
As a laboratory chemical, 4-propylcyclohexanol must be handled with appropriate precautions. It is classified as a combustible liquid. [13][14] Summary of GHS Hazards: [13]* H227: Combustible liquid.
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects.
Handling Recommendations: [15]* Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition. Use dry chemical, foam, or carbon dioxide extinguishers. [15]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
-
Wu, J., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Catalysts, 12(4), 406. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775094, 4-Propylcyclohexanol. Retrieved from [Link]
-
ChemBK. (2024). 4-Propylcyclohexanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142482, 4-Propylcyclohexanone. Retrieved from [Link]
-
Angene Chemical. (n.d.). 4-Iso-propylcyclohexanol(CAS# 4621-04-9). Retrieved from [Link]
- Google Patents. (n.d.). US4464283A - Liquid crystal composition.
-
Lee, W.S., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1361. MDPI. Retrieved from [Link]
-
Lee, W.S., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. PubMed. Retrieved from [Link]
-
Gaikwad, P. P. (2013). Liquid Crystalline Phase & its Pharma Applications. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. Retrieved from [Link]
-
ChemRxiv. (2025). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase | MDPI [mdpi.com]
- 2. CAS 77866-58-1: trans-4-Propylcyclohexanol | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 4-Propylcyclohexanol | C9H18O | CID 2775094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Propylcyclohexanol | 52204-65-6 [chemicalbook.com]
- 6. 4-Propylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. guidechem.com [guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rroij.com [rroij.com]
- 10. US4464283A - Liquid crystal composition - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
